molecular formula C8H20N.Cl<br>C8H20ClN B156500 Tetraethylammonium chloride CAS No. 56-34-8

Tetraethylammonium chloride

Cat. No.: B156500
CAS No.: 56-34-8
M. Wt: 165.70 g/mol
InChI Key: YMBCJWGVCUEGHA-UHFFFAOYSA-M
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Description

Mechanism of Action

Target of Action

Tetraethylammonium chloride (TEAC) is known to primarily target autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.

Mode of Action

TEAC acts by blocking its targets. It inhibits the function of autonomic ganglia, disrupts the normal operation of calcium- and voltage-activated potassium channels, and blocks nicotinic acetylcholine receptors . This blocking action alters the normal physiological processes regulated by these targets.

Biochemical Pathways

The exact biochemical pathways affected by TEAC are still under investigation. It is known that the compound’s blocking action on potassium channels and nicotinic acetylcholine receptors can disrupt normal nerve signal transmission and muscle function

Pharmacokinetics

As a quaternary ammonium compound, teac is likely to be positively charged and highly soluble in water . These properties could influence its bioavailability and distribution within the body.

Result of Action

The primary result of TEAC’s action is the inhibition of certain physiological processes due to its blocking effect on its targets. For example, it can inhibit relaxation induced by peroxynitrite in rat aorta rings . It also blocks nicotinic acetylcholine neurotransmission by blocking the receptor-mediated potassium currents .

Action Environment

The action, efficacy, and stability of TEAC can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be easily distributed in aqueous environments within the body . Additionally, its stability could be affected by factors such as pH and temperature.

Safety and Hazards

TEAC should be handled with care. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

As an experimental agent, TEAC is used in its salt forms such as tetraethylammonium chloride and tetraethylammonium bromide . It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . Because of its inhibitory actions at the autonomic ganglia, TEAC was thought to be a potential therapeutic vasodilator but serious toxic effects were found . The most common use of TEAC presently is as a pharmacological research agent that blocks selective potassium channels .

Preparation Methods

Tetraethylammonium chloride is synthesized by the alkylation of triethylamine with ethyl chloride . The reaction can be represented as follows:

N(CH2CH3)3+C2H5ClN(CH2CH3)4+Cl\text{N(CH}_2\text{CH}_3\text{)}_3 + \text{C}_2\text{H}_5\text{Cl} \rightarrow \text{N(CH}_2\text{CH}_3\text{)}_4^+\text{Cl}^- N(CH2​CH3​)3​+C2​H5​Cl→N(CH2​CH3​)4+​Cl−

This compound exists as either of two stable hydrates: the monohydrate and the tetrahydrate . Industrial production methods involve similar alkylation processes, ensuring high purity and yield.

Comparison with Similar Compounds

Tetraethylammonium chloride is similar to other quaternary ammonium compounds such as:

  • Tetraethylammonium bromide
  • Tetraethylammonium iodide
  • Tetramethylammonium chloride

While these compounds share similar structures and functions, this compound is unique in its specific applications and effectiveness in certain reactions .

Properties

IUPAC Name

tetraethylazanium;chloride
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InChI

InChI=1S/C8H20N.ClH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
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InChI Key

YMBCJWGVCUEGHA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Source PubChem
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Related CAS

66-40-0 (Parent)
Record name Tetraethylammonium chloride
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DSSTOX Substance ID

DTXSID6041137
Record name Tetraethylammonium chloride
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Molecular Weight

165.70 g/mol
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Physical Description

Liquid, Deliquescent solid; [Merck Index] Colorless or light yellow hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Ethanaminium, N,N,N-triethyl-, chloride (1:1)
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Solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)
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Vapor Pressure

0.00000308 [mmHg]
Record name Tetraethylammonium chloride
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CAS No.

56-34-8
Record name Tetraethylammonium chloride
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Record name TETRAETHYLAMMONIUM CHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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